2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine
Description
Chemical Structure and Properties 2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine (CAS: 102089-34-9, MF: C₁₈H₃₉NO₄Si, MW: 361.59 g/mol) is a hindered piperidine derivative featuring a triethoxysilylpropoxy substituent at the 4-position of the piperidine ring. The steric hindrance from the four methyl groups at the 2- and 6-positions enhances its stability against oxidation and radical reactions . The triethoxysilyl group confers hydrolytic reactivity, enabling covalent bonding to silanol-containing surfaces (e.g., glass or silica), making it valuable in materials science and polymer stabilization .
Properties
IUPAC Name |
triethoxy-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO4Si/c1-8-21-24(22-9-2,23-10-3)13-11-12-20-16-14-17(4,5)19-18(6,7)15-16/h16,19H,8-15H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWYDLJIRATEHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCOC1CC(NC(C1)(C)C)(C)C)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a triethoxysilylpropoxy reagent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification, distillation, and crystallization to obtain the final compound in its pure form .
Chemical Reactions Analysis
Functionalization for Polymer Stabilization
The triethoxysilyl moiety facilitates grafting onto substrates, enhancing thermal and oxidative stability in polymers. For example:
-
Radical Trapping : The piperidine nitroxide radical (generated in situ) scavenges free radicals in polyolefins, delaying degradation .
-
Surface Anchoring : Hydrolysis of triethoxysilyl groups forms siloxane bonds with hydroxylated surfaces (e.g., glass, metals) .
Stabilization Performance Data:
| Substrate | Application | Stability Improvement | Source |
|---|---|---|---|
| Polypropylene | UV resistance | 2.5× lifespan | |
| Silica nanoparticles | Dispersion in hydrophobic matrices | Reduced aggregation |
Hydrogenolysis and Reductive Reactions
The compound’s piperidine ring can undergo hydrogenolysis under specific conditions. For instance, catalytic hydrogenation with CuCr/AlO at 120°C cleaves the N–O bond, yielding 2,2,6,6-tetramethylpiperidin-4-ol (TMP) :
Reaction:
Optimized Conditions:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 120°C | |
| Pressure | 2 MPa H | |
| Conversion | >99% | |
| Selectivity | 97% TMP |
Alkylation and Etherification
The propoxy chain undergoes nucleophilic substitution. For example, reaction with allyl bromide in DMF with NaH as a base produces allyl ether derivatives :
Reaction:
Conditions:
Hydrolysis and Silanol Formation
The triethoxysilyl group hydrolyzes in aqueous media to form silanols, enabling crosslinking or surface adhesion:
Reaction:
Applications:
Key Characterization Data
| Technique | Key Signals/Peaks | Source |
|---|---|---|
| NMR | δ 3.80 (t, OCH), 1.20 (s, CH) | |
| NMR | δ 69.9 (OCH), 33.3 (CH) | |
| HRMS (ESI) | [M+H] m/z: 529.4001 (CHNOSi) |
Scientific Research Applications
Materials Science
1.1 Coating Applications
The compound is utilized in the development of advanced coatings. Its silane functionality allows it to bond effectively with substrates, enhancing adhesion and durability. Research indicates that incorporating this compound into coating formulations improves resistance to environmental factors such as moisture and UV radiation .
1.2 Hard Coating Films
A notable application is in hard coating films where it acts as a matrix component. These films exhibit enhanced hardness and scratch resistance, making them suitable for protective surfaces in various industries, including automotive and electronics .
Nanotechnology
2.1 Nanoparticle Stabilization
In nanotechnology, this compound serves as a stabilizing agent for nanoparticles. Its siloxane groups facilitate the formation of stable dispersions by preventing agglomeration of nanoparticles in solvent systems . This stabilization is crucial for applications in drug delivery systems and catalysis.
2.2 Hybrid Materials
The compound is also employed in the synthesis of hybrid materials that combine organic and inorganic components. These materials exhibit enhanced mechanical properties and thermal stability, making them ideal for use in high-performance applications such as aerospace and automotive industries .
Organic Synthesis
3.1 Synthesis of Functionalized Compounds
The compound is a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of functionalized derivatives that can be tailored for specific applications . For example, it has been used to synthesize new benzotriazole derivatives with photophysical properties suitable for use in photoprotection applications .
3.2 Photochemical Applications
Research has demonstrated the effectiveness of derivatives of this compound in photochemical processes. The incorporation of the piperidine structure enhances the light absorption characteristics, making it useful in applications such as solar energy conversion and photodynamic therapy .
Case Studies
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine involves its interaction with molecular targets through its functional groups. The triethoxysilyl group can form strong bonds with various substrates, while the piperidine ring provides stability and reactivity. These interactions enable the compound to exert its effects in different applications, such as catalysis, stabilization, and modification of surfaces .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Variations
Key Analogs and Their Substituents
Critical Observations
Substituent Impact on Reactivity: The triethoxysilylpropoxy group in the target compound enables covalent attachment to inorganic surfaces, a feature absent in simpler derivatives like 2,2,6,6-tetramethylpiperidinol or 4-piperidinone . Chloroethyl derivatives (e.g., compound 14d) exhibit enhanced bioactivity due to alkylating properties, making them potent enzyme inhibitors . Ketone derivatives (e.g., 4-piperidinone) are precursors for nitroxide radicals but lack direct industrial utility .
Steric and Electronic Effects :
- All analogs share steric hindrance from the 2,2,6,6-tetramethyl groups, which stabilize the piperidine ring against degradation. However, electronic effects vary:
- The triethoxysilylpropoxy group introduces electron-withdrawing siloxane bonds, reducing nucleophilicity at the nitrogen .
- Hydroxyl or amine substituents increase polarity and solubility in polar solvents .
Target Compound
- Surface Functionalization: Used to modify silica nanoparticles, enhancing dispersion in polymer matrices for improved mechanical properties .
- Radical Scavenging: The hindered amine structure traps free radicals, though less effectively than HALS polymers due to its monomeric form .
Triacetonamine (2,2,6,6-Tetramethyl-4-piperidinone)
- Nitroxide Radical Synthesis : Reacts with oxidizing agents to form stable nitroxides for ESR spectroscopy .
- Limitations : Low solubility in water restricts biomedical applications .
Chloroethyl Derivative (14d)
- PARP Inhibition: Exhibits IC₅₀ values in the nanomolar range, outperforming secondary amine analogs in blocking DNA repair pathways .
High-Molecular-Weight Piperidine Polymers
- Polymer Stabilization: Provide long-term resistance to thermal oxidation in polypropylene, outperforming monomeric analogs like the target compound .
Biological Activity
2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine (CAS: 102089-34-9) is a piperidine derivative known for its unique structural characteristics and potential biological activities. This compound incorporates a triethoxysilyl group, which may enhance its interaction with biological systems and materials. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and materials science.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 361.59 g/mol. The compound features a piperidine ring substituted with a triethoxysilyl group, which may contribute to its solubility and reactivity in biological environments .
Anticancer Potential
Piperidine derivatives have also been explored for their anticancer properties. For instance, compounds derived from 2,2,6,6-tetramethylpiperidin-4-one have shown cytotoxic effects against various cancer cell lines . In vitro studies have indicated that these compounds can induce apoptosis and cell cycle arrest in cancer cells. Given the structural framework of this compound, it could be hypothesized that it may possess similar anticancer activity.
The mechanisms through which piperidine derivatives exert their biological effects often involve the disruption of cellular processes:
- Cell Membrane Disruption : Antifungal piperidine derivatives have been shown to disrupt the plasma membrane integrity of fungal cells .
- Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells by activating apoptotic pathways .
- Cell Cycle Arrest : Certain compounds can halt the cell cycle at specific phases, preventing further proliferation .
Study on Piperidine Derivatives
A study synthesized several novel piperidine-based compounds and evaluated their biological activities. Among these derivatives, some exhibited significant antifungal effects against clinical isolates of C. auris. The study highlighted the necessity for further research into the structure-activity relationships (SAR) to optimize these compounds for clinical use .
Synthesis and Evaluation
The synthesis of this compound involves several chemical reactions that enhance its functional properties. The triethoxysilyl group is particularly significant as it may facilitate interactions with silicate-based materials or enhance biocompatibility in biomedical applications .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₉NO₄Si |
| Molecular Weight | 361.59 g/mol |
| CAS Number | 102089-34-9 |
| Potential Biological Activities | Antifungal, Anticancer |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for achieving high-purity 2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine?
- Methodological Answer :
- Reaction Setup : Use a two-step approach: (1) Functionalize the piperidine core with the triethoxysilylpropoxy group via nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere). (2) Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Key Parameters : Optimize reaction time (6–12 hr), temperature (60–80°C), and base (e.g., NaOH in dichloromethane, as in analogous piperidine syntheses ).
- Purity Validation : Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (compare integrals of target peaks vs. impurities) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve steric hindrance from tetramethyl groups by using high-field NMR (500 MHz+) in deuterated chloroform. Assign peaks via 2D COSY and HSQC .
- FT-IR : Confirm the triethoxysilylpropoxy group via Si-O-C stretches (1050–1100 cm⁻¹) and C-O-C bands (1250 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS in positive ion mode to detect [M+H]+ and fragmentation patterns consistent with the silyl ether moiety .
Advanced Research Questions
Q. How can contradictions in NMR data for derivatives of this compound be resolved?
- Methodological Answer :
- Dynamic Effects : Investigate conformational flexibility (e.g., piperidine ring puckering) via variable-temperature NMR to identify coalescence points .
- Impurity Profiling : Compare HPLC retention times and spiking experiments with known impurities (e.g., hydrolyzed silyl ether byproducts) .
- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to predict NMR shifts and match experimental data .
Q. What experimental design is recommended for assessing the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Testing :
- Conditions : Expose the compound to buffers (pH 2–12, 25–60°C) for 1–4 weeks.
- Analysis : Monitor degradation via LC-MS (quantify parent compound loss and hydrolysis products like silanols) .
- Kinetic Modeling : Calculate activation energy (Ea) using the Arrhenius equation to predict shelf-life under storage conditions .
Q. How can the environmental fate of this compound be evaluated in aquatic systems?
- Methodological Answer :
- Abiotic Studies : Measure hydrolysis rates in simulated natural waters (pH 7–8, 25°C) and identify degradation products via GC-MS .
- Biotic Studies : Use OECD 301F respirometry to assess biodegradability in activated sludge; quantify residual compound via UPLC-MS/MS .
- Ecotoxicity : Perform acute toxicity assays (e.g., Daphnia magna LC50) using OECD 202 guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
